molecular formula C12H18N2 B148163 N-(pyridin-4-ylmethyl)cyclohexanamine CAS No. 128802-98-2

N-(pyridin-4-ylmethyl)cyclohexanamine

Cat. No.: B148163
CAS No.: 128802-98-2
M. Wt: 190.28 g/mol
InChI Key: LSAPGRIUVWGKBN-UHFFFAOYSA-N
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Description

N-(Pyridin-4-ylmethyl)cyclohexanamine (CAS 128802-98-2) is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol . This amine derivative, which features both a cyclohexyl and a pyridinylmethyl group, serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. It is supplied with a purity of 95% and should be stored sealed in a dry environment at 2-8°C to maintain stability . This compound is structurally related to ligands used in the development of metal-organic frameworks (MOFs) . Research utilizing similar N-((pyridinyl)methyl)cyclohexanamine structures has demonstrated their utility as organic building blocks in the formation of crystalline coordination polymers with transition metals, which are investigated for their unique structural properties and potential applications in materials science . Furthermore, pyridine-methylamine scaffolds are of significant interest in structure-based drug design. For instance, such pharmacophores have been identified in the development of potent inhibitors targeting essential membrane proteins in Mycobacterium tuberculosis , showing high activity against drug-resistant strains . The provided product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions, as it may have hazardous properties .

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h6-9,12,14H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAPGRIUVWGKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355153
Record name N-[(Pyridin-4-yl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128802-98-2
Record name N-[(Pyridin-4-yl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)cyclohexanamine typically involves the reaction of cyclohexylamine with 4-pyridinecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neuropharmacology

N-(pyridin-4-ylmethyl)cyclohexanamine has been investigated for its potential role in treating neurological disorders. The compound's ability to interact with specific receptors and enzymes suggests it may modulate biological processes relevant to conditions like Alzheimer's disease and Parkinson's disease.

Mechanism of Action:

  • The pyridine ring can engage in π-π interactions with aromatic residues in target proteins.
  • The amine group facilitates hydrogen bonding, stabilizing interactions that influence protein activity.

Pharmaceutical Building Block

As a versatile building block in organic synthesis, this compound can be used to create more complex organic molecules. It serves as a precursor for various derivatives that may exhibit enhanced pharmacological properties.

Interaction Studies

Research has focused on the binding affinity of this compound toward different biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to quantify these interactions, providing insights into the compound's pharmacological potential.

Neuroprotective Effects

A study focusing on neuroprotective kinase inhibitors highlighted the potential of compounds similar to this compound in protecting motor neurons from endoplasmic reticulum (ER) stress-induced apoptosis. The findings suggest that structural modifications can enhance selectivity and pharmacokinetics, paving the way for future therapeutic applications in neurodegenerative diseases .

Synthesis and Optimization

Research on synthesizing analogs of this compound has demonstrated the importance of optimizing reaction conditions to improve yield and efficiency. Continuous flow reactors have been utilized in industrial settings to facilitate this process, underscoring the compound's relevance in both academic and commercial chemistry.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can engage in π-π interactions, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Pyridine Moieties

a. N-(phenyl(pyridin-4-yl)methyl)cyclohexanamine (4m)

  • Structure : Differs by the addition of a phenyl group to the pyridin-4-ylmethyl framework.
  • Properties : Increased aromaticity from the phenyl group may enhance π-π stacking interactions compared to the parent compound.

b. N-(pyridin-2-ylmethylene)cyclohexanamine (1o)

  • Structure : An imine derivative with a pyridin-2-yl substituent instead of pyridin-4-yl.
  • Synthesis : Formed via imine exchange reactions, highlighting its dynamic covalent chemistry applications .
  • Properties : The imine bond (C=N) introduces pH-dependent reactivity and reduced stability compared to the amine linkage in the target compound.

c. N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine

  • Structure : Contains a pyridin-2-yloxy ether linkage and a branched aliphatic chain.
  • Synthesis: Synthesized from 2-(cyclohexylamino)propan-1-ol via nucleophilic substitution, purified by silica gel chromatography (43% yield) .
  • Properties : The ether oxygen may improve solubility in polar solvents compared to the parent compound.

d. N-(4-(6-(Trifluoromethyl)pyridin-2-yl)butan-2-yl)cyclohexanamine

  • Structure : Features a trifluoromethyl-substituted pyridin-2-yl group and a longer aliphatic chain.
  • Synthesis : Prepared from 4-(6-(trifluoromethyl)pyridin-2-yl)butan-2-one and cyclohexylamine via reductive amination (43% yield) .
  • Properties : The electron-withdrawing CF₃ group may reduce basicity of the pyridine nitrogen, altering reactivity.

Aliphatic and Unsaturated Analogues

a. N-(but-3-en-1-yl)cyclohexanamine

  • Structure : Substituted with an alkenyl group instead of pyridin-4-ylmethyl.
  • Synthesis : Produced via tosylation of 3-buten-1-ol followed by amine substitution with cyclohexylamine .

b. N-(1-Methyl-1H-pyrazol-4-yl)methyl-cyclohexanamine

  • Structure : Replaces pyridine with a pyrazole ring.
  • Properties : Pyrazole’s dual nitrogen atoms could enhance coordination capabilities in metal complexes .

Physical and Spectroscopic Data Comparison

Compound Name Key Physical Data Reference
N-(pyridin-4-ylmethyl)cyclohexanamine CAS: 128802-98-2; NMR data not provided in evidence.
N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine Rf: 0.3 (CH₂Cl₂/10% CH₃OH); ¹H NMR (CDCl₃): δ 1.2–1.8 (m, cyclohexyl), 3.2 (m, CH-N)
N-(but-3-en-1-yl)cyclohexanamine ¹H NMR (CDCl₃): δ 5.6–5.8 (m, CH₂=CH), 2.6 (t, CH₂-N)

Biological Activity

N-(pyridin-4-ylmethyl)cyclohexanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring attached to a cyclohexanamine moiety. Its molecular formula is C12H16N2C_{12}H_{16}N_2, with a molecular weight of approximately 190.285 Da. The unique structural characteristics of this compound influence its pharmacological profiles and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The pyridine ring facilitates π-π interactions, while the cyclohexane ring enhances hydrophobic interactions, which can modulate the activity of target proteins.

Key Interactions

  • Receptor Binding : The compound acts as a ligand, engaging with neurotransmitter receptors, particularly in the central nervous system (CNS) context.
  • Enzyme Modulation : It may influence enzyme activities relevant to neuropharmacology, suggesting potential therapeutic applications in neurological disorders.

Biological Activities

Research indicates that this compound and its derivatives exhibit various biological activities:

  • Neuropharmacological Effects : Compounds similar to this compound have shown promise in enhancing cognitive functions and neuroprotection in animal models .
  • Anticholinesterase Activity : Some derivatives demonstrate significant inhibition of acetylcholinesterase, which is crucial for neurotransmission and memory function.
  • Anti-inflammatory Properties : In vitro studies have revealed that this compound can inhibit pro-inflammatory cytokine production, indicating potential use in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 ValueReferences
This compoundAnticholinesteraseNot specified
Derivative ANeuroprotective27 nM
Derivative BAnti-inflammatory6 µM
  • Neuroprotective Studies : A study highlighted the neuroprotective effects of a derivative of this compound, showing an IC50 value of 27 nM against specific neuronal targets, indicating high potency .
  • Inflammation Models : Another study demonstrated that treatment with this compound significantly reduced nitric oxide production in LPS-stimulated macrophages, suggesting its anti-inflammatory potential .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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